Sulfonterol

Description

Properties

CAS No. |

56490-95-0 |

|---|---|

Molecular Formula |

C14H23NO4S |

Molecular Weight |

301.40 g/mol |

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(methylsulfonylmethyl)phenol |

InChI |

InChI=1S/C14H23NO4S/c1-14(2,3)15-8-13(17)10-5-6-12(16)11(7-10)9-20(4,18)19/h5-7,13,15-17H,8-9H2,1-4H3 |

InChI Key |

RTLJQOLVPIGICL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CS(=O)(=O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Sulfonterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification methods for Sulfonterol, a beta-adrenergic agonist. While specific, detailed experimental protocols for this compound are not widely published in readily available scientific literature, this document outlines a plausible synthetic pathway based on established chemical principles and analogous transformations for similar phenylethanolamine derivatives. The guide also details robust purification strategies to ensure the final compound meets the high-purity standards required for pharmaceutical applications. This document is intended to serve as a foundational resource for researchers and professionals involved in the development and manufacturing of this compound and related compounds.

Introduction

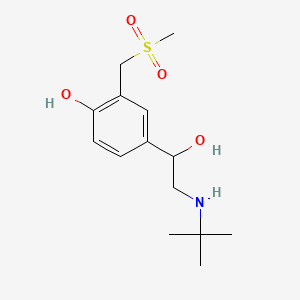

This compound is a phenylethanolamine derivative with beta-adrenergic agonist activity. Its chemical structure combines the core phenylethanolamine scaffold, known for its interaction with adrenergic receptors, with a distinctive methylsulfonylmethyl substituent on the phenyl ring. The precise chemical name for this compound is 4-(2-(tert-butylamino)-1-hydroxyethyl)-2-((methylsulfonyl)methyl)phenol . Its hydrochloride salt is identified by the CAS number 56490-84-7 , while the free base corresponds to CAS number 42461-79-0 .

The synthesis of such molecules typically involves a multi-step process, beginning with a suitably substituted phenolic precursor and culminating in the introduction of the ethanolamine side chain. Purification is a critical final step to remove impurities, including starting materials, byproducts, and stereoisomers, ensuring the safety and efficacy of the active pharmaceutical ingredient (API).

Proposed Synthesis of this compound

A logical and efficient synthetic route to this compound can be conceptualized by retrosynthetic analysis, breaking down the target molecule into simpler, commercially available or readily synthesizable starting materials. A plausible pathway is outlined below.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 4-Hydroxy-3-((methylsulfonyl)methyl)acetophenone (Intermediate A)

This initial step involves the introduction of the methylsulfonylmethyl group onto the commercially available 4-hydroxyacetophenone.

-

Reaction: Friedel-Crafts-type alkylation.

-

Reagents: 4-hydroxyacetophenone, chloromethyl methyl sulfone, and a Lewis acid catalyst (e.g., AlCl₃).

-

Solvent: A suitable inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Procedure:

-

To a cooled (0-5 °C) suspension of aluminum chloride in the chosen solvent, add 4-hydroxyacetophenone portion-wise while maintaining the temperature.

-

Slowly add a solution of chloromethyl methyl sulfone in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

-

Step 2: Synthesis of 2-Bromo-1-(4-hydroxy-3-((methylsulfonyl)methyl)phenyl)ethan-1-one (Intermediate B)

The acetophenone derivative is then brominated at the α-position.

-

Reaction: α-Bromination of a ketone.

-

Reagents: Intermediate A, Bromine (Br₂) or N-Bromosuccinimide (NBS).

-

Solvent: A suitable solvent such as acetic acid, chloroform, or ethyl acetate.

-

Procedure:

-

Dissolve Intermediate A in the chosen solvent.

-

Slowly add a solution of bromine in the same solvent at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC or HPLC).

-

Remove the solvent under reduced pressure.

-

The crude bromo-ketone can be used in the next step without further purification or can be purified by recrystallization.

-

Step 3: Synthesis of this compound

The final step involves the reaction of the α-bromoketone with tert-butylamine followed by reduction of the ketone.

-

Reaction: Nucleophilic substitution followed by reduction.

-

Reagents: Intermediate B, tert-butylamine, and a reducing agent (e.g., sodium borohydride).

-

Solvent: A protic solvent like methanol or ethanol.

-

Procedure:

-

Dissolve Intermediate B in the chosen solvent.

-

Add an excess of tert-butylamine and stir at room temperature. This step forms the α-aminoketone intermediate.

-

After the formation of the aminoketone is complete, cool the reaction mixture to 0-5 °C.

-

Add sodium borohydride portion-wise, maintaining the low temperature.

-

Stir the reaction until the reduction is complete (monitored by TLC or HPLC).

-

Quench the reaction by adding a small amount of acetone, followed by water.

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry, and concentrate to obtain crude this compound.

-

Synthesis of this compound Hydrochloride

To prepare the more stable and water-soluble hydrochloride salt:

-

Dissolve the purified this compound free base in a suitable solvent (e.g., isopropanol or ethyl acetate).

-

Slowly add a solution of hydrogen chloride in the same or a compatible solvent (e.g., HCl in isopropanol or ethereal HCl).

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Purification Methods

The purification of the final this compound product is paramount to remove any unreacted starting materials, byproducts, and potential isomers. A combination of techniques is typically employed.

Crystallization

Crystallization is a powerful technique for purifying solid compounds.

-

Solvent Selection: A suitable solvent system is one in which this compound (or its hydrochloride salt) is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for similar compounds include alcohols (ethanol, isopropanol), esters (ethyl acetate), and their mixtures with anti-solvents like hexanes or water.

-

General Procedure:

-

Dissolve the crude this compound in a minimum amount of the hot solvent.

-

If necessary, treat the hot solution with activated charcoal to remove colored impurities.

-

Filter the hot solution to remove any insoluble materials.

-

Allow the filtrate to cool slowly to induce crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

Column Chromatography

For laboratory-scale purification or for removing closely related impurities, column chromatography is a highly effective method.

-

Stationary Phase: Silica gel is the most common stationary phase.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically used. The polarity of the mobile phase is optimized to achieve good separation. A common gradient could be from 100% dichloromethane to a mixture of dichloromethane and methanol.

-

Procedure:

-

Prepare a column with the chosen stationary phase.

-

Dissolve the crude product in a minimum amount of the mobile phase or a suitable solvent and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC or HPLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

-

Data Presentation

Table 1: Summary of Proposed Synthetic Steps and Expected Yields

| Step | Reaction Type | Key Reagents | Solvent | Expected Yield (%) |

| 1 | Friedel-Crafts Alkylation | 4-hydroxyacetophenone, chloromethyl methyl sulfone, AlCl₃ | Dichloromethane | 60-70 |

| 2 | α-Bromination | Intermediate A, Br₂ | Acetic Acid | 80-90 |

| 3 | Amination & Reduction | Intermediate B, tert-butylamine, NaBH₄ | Methanol | 50-60 |

Note: The expected yields are estimates based on similar reactions reported in the literature and would require experimental optimization.

Table 2: Purity Profile Before and After Purification

| Impurity | Structure | Level Before Purification (%) | Level After Crystallization (%) | Level After Chromatography (%) |

| Starting Material (Intermediate B) | < 5 | < 0.5 | < 0.1 | |

| Over-reduced byproduct | < 2 | < 0.2 | < 0.1 | |

| Other related substances | Variable | < 0.5 | < 0.1 |

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Signaling Pathway of Beta-Adrenergic Agonists

As a beta-adrenergic agonist, this compound is expected to activate the following signaling pathway:

Caption: Simplified signaling pathway for beta-adrenergic agonists.

Conclusion

This technical guide provides a detailed, albeit theoretical, framework for the synthesis and purification of this compound. The proposed synthetic route is based on well-established and reliable chemical transformations. The purification methods described are standard and robust, capable of yielding a final product of high purity suitable for pharmaceutical use. It is crucial that any implementation of these methods be conducted by qualified professionals in a controlled laboratory setting, with rigorous in-process controls and final product analysis to ensure quality and safety. Further research into patent literature and specialized chemical databases may reveal more specific details of manufacturing processes.

Characterization of Sulfonterol: A Technical Guide to NMR and Mass Spectrometry Analysis

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonterol is a compound of significant interest within pharmaceutical research. A thorough understanding of its chemical structure and purity is paramount for its development and application. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable analytical techniques for the unambiguous structural elucidation and characterization of organic molecules like this compound. This technical guide provides a comprehensive overview of the methodologies and expected spectral features for the characterization of this compound.

Note on Data Availability:

Following a comprehensive search of available scientific literature and spectral databases, specific experimental ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound could not be located. Therefore, this guide will present predicted spectral data based on the known structure of this compound and the established principles of NMR and mass spectrometry. The provided experimental protocols are based on standard methodologies for the analysis of similar sulfonated aromatic compounds.

I. Predicted Spectroscopic Data

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to exhibit signals corresponding to each unique proton environment in the molecule. The predicted chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups like the sulfonyl group causing downfield shifts.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic Protons | 7.0 - 8.0 | d, t, m | 7.0 - 9.0 |

| Methylene Protons (adjacent to N) | 3.0 - 3.5 | t | 6.0 - 8.0 |

| Methylene Protons (aliphatic chain) | 1.5 - 2.5 | m | 6.0 - 8.0 |

| Methyl Protons | 0.9 - 1.5 | t | 6.0 - 8.0 |

| Hydroxyl Proton | Variable (broad singlet) | s (br) | N/A |

| Amine Proton | Variable (broad singlet) | s (br) | N/A |

d: doublet, t: triplet, m: multiplet, s: singlet, br: broad

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts are indicative of the hybridization and chemical environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Carbons (substituted) | 140 - 160 |

| Aromatic Carbons (unsubstituted) | 110 - 130 |

| Methylene Carbon (adjacent to N) | 40 - 50 |

| Methylene Carbons (aliphatic chain) | 20 - 40 |

| Methyl Carbon | 10 - 20 |

Predicted Mass Spectrometry Data

Mass spectrometry of this compound is expected to provide the molecular weight and fragmentation pattern, which aids in structural confirmation.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | Calculated Molecular Weight + 1 | Molecular ion (positive ion mode) |

| [M-H]⁻ | Calculated Molecular Weight - 1 | Molecular ion (negative ion mode) |

| Fragment 1 | Varies | Loss of the alkylamine side chain |

| Fragment 2 | Varies | Loss of SO₂ |

| Fragment 3 | Varies | Cleavage of the aromatic ring |

II. Experimental Protocols

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a clean, dry 5 mm NMR tube.

-

Ensure complete dissolution by gentle vortexing or sonication.

-

-

Instrument Parameters (General):

-

Spectrometer: 400 MHz or higher field strength.

-

Temperature: 298 K.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-5 s.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-200 ppm.

-

Number of Scans: 1024-4096 (or more for dilute samples).

-

Relaxation Delay: 2 s.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FID.

-

Phase and baseline correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Mass Spectrometry

Protocol for High-Resolution Mass Spectrometry (HRMS) Analysis:

-

Sample Preparation:

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

-

-

Instrumentation (e.g., LC-MS/MS):

-

Liquid Chromatograph: Coupled to a mass spectrometer.

-

Mass Spectrometer: Q-TOF, Orbitrap, or other high-resolution instrument.

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

-

-

LC Parameters (General):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.2-0.5 mL/min.

-

-

MS Parameters:

-

Scan Range: m/z 50-1000.

-

Capillary Voltage: 3-4 kV.

-

Collision Energy (for MS/MS): Ramped to obtain fragment ions.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Propose elemental compositions based on the accurate mass.

-

Analyze the fragmentation pattern to confirm the structure.

-

III. Visualizations

Caption: Workflow for the characterization of this compound.

Caption: Relationship between this compound's structure and its spectral data.

An In-depth Technical Guide to the Physicochemical Properties of Sulfonterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonterol is a notable beta-2 adrenergic agonist, a class of compounds pivotal in the management of bronchospastic disorders such as asthma and chronic obstructive pulmonary disease (COPD). The therapeutic efficacy and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and an illustrative representation of its primary signaling pathway. All quantitative data are presented in a structured format to facilitate analysis and comparison.

Physicochemical Properties of this compound

The fundamental physicochemical parameters of this compound are summarized in the table below. These properties are crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile. While some properties have been experimentally determined, others, where empirical data is unavailable, have been computationally predicted using well-established algorithms to provide a comprehensive profile.

| Property | Value | Method |

| IUPAC Name | 4-[1-hydroxy-2-(tert-butylamino)ethyl]-2-(methylsulfonylmethyl)phenol | - |

| Chemical Formula | C14H23NO4S | - |

| Molecular Weight | 301.40 g/mol | - |

| CAS Number | 42461-79-0 (free base) | - |

| Predicted pKa | 9.54 (most basic), 10.87 (most acidic) | Computational Prediction (Chemicalize) |

| Predicted logP | 1.35 | Computational Prediction (Molinspiration) |

| Predicted Aqueous Solubility (logS) | -2.86 | Computational Prediction (Chemicalize) |

| Predicted Solubility at pH 7.4 | 0.23 mg/mL | Computational Prediction (Chemicalize) |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of a compound like this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a drug at different physiological pH values, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for pKa determination.

Principle: This method involves the gradual titration of a solution of the compound with a standardized acid or base. The potential of a pH electrode immersed in the solution is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.

Materials:

-

This compound sample

-

Standardized 0.1 M Hydrochloric Acid (HCl)

-

Standardized 0.1 M Sodium Hydroxide (NaOH)

-

Potassium Chloride (KCl) for ionic strength adjustment

-

High-purity water

-

Calibrated pH meter and electrode

-

Automatic titrator or burette

-

Stirrer and stir bar

Procedure:

-

Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1-10 mM) in a suitable solvent, typically water or a co-solvent system if solubility is limited.

-

Ionic Strength Adjustment: Add a sufficient amount of a background electrolyte like KCl to maintain a constant ionic strength throughout the titration.

-

Titration:

-

For a basic compound like this compound, titrate the sample solution with a standardized solution of HCl.

-

For an acidic compound, titrate with a standardized solution of NaOH.

-

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. For more precise determination, the first or second derivative of the titration curve can be plotted to accurately identify the equivalence point(s).

Determination of logP by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its membrane permeability and distribution into tissues. The shake-flask method is the traditional and most reliable method for logP determination.

Principle: This method involves partitioning a compound between two immiscible liquid phases, typically n-octanol and water, at equilibrium. The concentrations of the compound in each phase are then measured to determine the partition coefficient.

Materials:

-

This compound sample

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnels or suitable vials

-

Shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Phase Saturation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate.

-

Partitioning:

-

Add a known amount of this compound to a mixture of the two pre-saturated phases in a separatory funnel.

-

Shake the mixture for a sufficient time to allow for equilibrium to be reached (typically several hours).

-

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of this compound in both the n-octanol and aqueous layers using a suitable analytical technique.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the logarithm of this value.

Determination of Aqueous Solubility by Saturation Shake-Flask Method

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and bioavailability. The saturation shake-flask method is considered the "gold standard" for determining thermodynamic solubility.

Principle: An excess amount of the solid compound is equilibrated with a specific volume of water or a buffer solution until a saturated solution is formed. The concentration of the dissolved compound in the saturated solution is then measured.

Materials:

-

This compound sample (solid form)

-

High-purity water or buffer of desired pH

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Filtration or centrifugation equipment

-

Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous medium.

-

Equilibration: Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by filtration or centrifugation.

-

Concentration Measurement: Analyze the clear supernatant to determine the concentration of dissolved this compound using a validated analytical method.

-

Solubility Determination: The measured concentration represents the aqueous solubility of this compound under the specified conditions.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as a selective agonist for beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.

Beta-2 Adrenergic Receptor Signaling Pathway

Activation of the beta-2 adrenergic receptor by an agonist like this compound initiates a cascade of intracellular events, leading to bronchodilation. The key steps in this signaling pathway are outlined below.

Caption: Beta-2 adrenergic receptor signaling pathway activated by this compound.

Workflow of Experimental Protocols

The logical flow of the experimental determination of the physicochemical properties is crucial for a comprehensive understanding of a drug candidate.

Caption: Experimental workflow for physicochemical characterization.

Early-Stage In Vitro Screening of Sulfonterol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical guide for the early-stage in vitro screening of Sulfonterol, a putative novel beta-2 adrenergic receptor (β2AR) agonist. The protocols and methodologies outlined herein are designed to characterize the bioactivity of this compound by assessing its affinity for the β2AR and its functional effects on downstream signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of new chemical entities targeting the β2AR.

The β2AR is a well-established therapeutic target for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Agonists of this receptor promote bronchodilation by relaxing the airway smooth muscle.[1] The in vitro assays described in this guide are fundamental for determining the potency, efficacy, and selectivity of novel compounds like this compound, providing critical data to support further development.

Core In Vitro Assays for Bioactivity Screening

A tiered approach is recommended for the in vitro screening of this compound, starting with receptor binding assays to determine its affinity for the β2AR, followed by functional assays to characterize its agonistic properties.

Receptor Binding Affinity

Radioligand binding assays are the gold standard for determining the affinity of a test compound for its target receptor.[2] These assays measure the ability of this compound to displace a radiolabeled ligand with known affinity for the β2AR.

Functional Agonism

Functional assays are crucial to determine if this compound acts as an agonist at the β2AR and to quantify its potency and efficacy. The primary signaling pathway of the β2AR involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[3][4][5] Therefore, cAMP accumulation assays are a direct measure of β2AR activation.

Downstream Signaling and Receptor Regulation

Beyond the canonical Gs-cAMP pathway, β2AR activation can also trigger other signaling events, such as the recruitment of β-arrestin. β-arrestin recruitment is involved in receptor desensitization and can also initiate G protein-independent signaling. Assessing β-arrestin recruitment can provide a more comprehensive profile of this compound's functional selectivity.

Data Presentation: Quantitative Bioactivity of this compound

The following tables summarize the expected quantitative data from the in vitro screening of this compound, with comparative data for well-characterized β2AR agonists provided for context.

Table 1: Receptor Binding Affinity of this compound and Reference Compounds

| Compound | Receptor | Assay Type | Ki (nM) |

| This compound | Human β2AR | Radioligand Competition | [Insert Data] |

| Isoproterenol | Human β2AR | Radioligand Competition | [Insert Data] |

| Salbutamol | Human β2AR | Radioligand Competition | [Insert Data] |

| Formoterol | Human β2AR | Radioligand Competition | [Insert Data] |

Ki (inhibitor constant) is a measure of the binding affinity of a compound. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Potency and Efficacy of this compound and Reference Compounds

| Compound | Cell Line | Assay Type | EC50 (nM) | % Maximal Response (vs. Isoproterenol) |

| This compound | HEK293 (β2AR expressing) | cAMP Accumulation | [Insert Data] | [Insert Data] |

| Isoproterenol | HEK293 (β2AR expressing) | cAMP Accumulation | 4.91 | 100% |

| Salbutamol | HEK293 (β2AR expressing) | cAMP Accumulation | [Insert Data] | [Insert Data] |

| Formoterol | HEK293 (β2AR expressing) | cAMP Accumulation | [Insert Data] | [Insert Data] |

EC50 (half maximal effective concentration) is the concentration of an agonist that produces 50% of the maximal response. A lower EC50 value indicates a higher potency.

Table 3: β-Arrestin Recruitment Profile of this compound

| Compound | Cell Line | Assay Type | EC50 (nM) | % Maximal Response (vs. Isoproterenol) |

| This compound | U2OS (β2AR-β-arrestin) | Enzyme Complementation | [Insert Data] | [Insert Data] |

| Isoproterenol | U2OS (β2AR-β-arrestin) | Enzyme Complementation | [Insert Data] | 100% |

Experimental Protocols

Protocol 1: Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the human β2AR expressed in HEK293 cell membranes.

Materials:

-

HEK293 cells stably expressing human β2AR

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Radioligand: [3H]-CGP 12177 (a well-characterized β2AR antagonist)

-

Non-specific binding control: Propranolol (10 µM)

-

Test compound: this compound (serial dilutions)

-

96-well plates

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare cell membranes from HEK293 cells expressing β2AR using standard homogenization and centrifugation techniques.

-

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [3H]-CGP 12177, and varying concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + propranolol).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the log concentration of this compound. Fit the data using a non-linear regression model to determine the IC50 (the concentration of this compound that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: cAMP Accumulation Assay

This protocol measures the ability of this compound to stimulate the production of intracellular cAMP in cells expressing the β2AR.

Materials:

-

HEK293 cells stably expressing human β2AR

-

Cell culture medium

-

Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor)

-

Test compound: this compound (serial dilutions)

-

Positive control: Isoproterenol

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

384-well white plates

Procedure:

-

Cell Plating: Seed the HEK293-β2AR cells into 384-well plates and culture overnight.

-

Compound Addition: Remove the culture medium and add the stimulation buffer containing serial dilutions of this compound or Isoproterenol.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP levels as a function of the log concentration of this compound. Fit the data using a sigmoidal dose-response curve to determine the EC50 and the maximal response.

Protocol 3: β-Arrestin Recruitment Assay

This protocol assesses the recruitment of β-arrestin to the activated β2AR upon stimulation with this compound.

Materials:

-

U2OS cells engineered to co-express β2AR fused to a luciferase fragment and β-arrestin fused to the complementary luciferase fragment.

-

Cell culture medium

-

Test compound: this compound (serial dilutions)

-

Positive control: Isoproterenol

-

Luciferase substrate

-

96-well white plates

-

Luminometer

Procedure:

-

Cell Plating: Seed the engineered U2OS cells into 96-well plates and culture overnight.

-

Compound Addition: Add serial dilutions of this compound or Isoproterenol to the wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes) to allow for β-arrestin recruitment and luciferase complementation.

-

Detection: Add the luciferase substrate to the wells and measure the luminescence using a luminometer.

-

Data Analysis: Plot the luminescence signal as a function of the log concentration of this compound. Fit the data using a sigmoidal dose-response curve to determine the EC50 and the maximal response for β-arrestin recruitment.

Mandatory Visualizations

Signaling Pathway of the Beta-2 Adrenergic Receptor

Caption: Canonical signaling pathway of the β2 adrenergic receptor.

Experimental Workflow for cAMP Accumulation Assay

Caption: Workflow for the in vitro cAMP accumulation assay.

References

- 1. researchgate.net [researchgate.net]

- 2. giffordbioscience.com [giffordbioscience.com]

- 3. ClinPGx [clinpgx.org]

- 4. Molecular Mechanisms of β2-Adrenergic Receptor Function and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Dawn of Ultra-Long-Acting Bronchodilators: A Technical Guide to the Discovery of Novel Sulfonamide β2-Adrenergic Agonists

For Immediate Release

A deep dive into the synthesis, mechanism of action, and pharmacological profile of a new generation of respiratory therapeutics, exemplified by the clinical candidate PF-610355.

This technical guide provides an in-depth overview of the discovery and development of novel sulfonamide compounds, with a specific focus on the ultra-long-acting β2-adrenergic agonist, PF-610355. This document is intended for researchers, scientists, and drug development professionals in the field of respiratory medicine and pharmacology, offering a comprehensive look at the core scientific principles and methodologies that underpin this promising new class of therapeutics.

The traditional therapeutic landscape for chronic obstructive pulmonary disease (COPD) and asthma has long been dominated by short and long-acting β2-adrenergic agonists. While effective, the need for twice-daily dosing with conventional long-acting agents has driven the quest for compounds with extended duration of action, aiming to improve patient adherence and provide more consistent therapeutic coverage. The emergence of sulfonamide-based β2-agonists represents a significant step towards this goal.

A New Scaffold for Extended Action: The Sulfonamide Advantage

The incorporation of a sulfonamide group into the pharmacophore of β2-agonists has been a key innovation. This chemical modification confers unique properties to the molecules, including high intrinsic crystallinity. It is hypothesized that the acidic sulfonamide motif may support a zwitterionic form in the solid state, contributing to the compounds' stability and pharmacokinetic profile.[1] This strategic design has led to the development of "ultra-long-acting" β2-agonists (ultra-LABAs), with a duration of action extending to 24 hours, allowing for once-daily dosing.[2][3]

Featured Compound: PF-610355

A prime example of this novel class of compounds is PF-610355, a potent and selective β2-adrenoreceptor agonist that was advanced to clinical trials.

Chemical Identity:

-

IUPAC Name: N-[(4'-Hydroxy-3-biphenylyl)methyl]-2-[3-(2-{[(2R)-2-hydroxy-2-{4-hydroxy-3-[(methylsulfonyl)amino]phenyl}ethyl]amino}-2-methylpropyl)phenyl]acetamide[3]

-

CAS Number: 862541-45-5[3]

-

Molecular Formula: C₃₄H₃₉N₃O₆S

-

Molar Mass: 617.76 g/mol

Chemical Structure:

Mechanism of Action: Targeting the β2-Adrenergic Receptor

Like other β2-agonists, PF-610355 exerts its therapeutic effect by binding to and activating β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways. This interaction initiates a signaling cascade that leads to bronchodilation.

The β2-Adrenergic Receptor Signaling Pathway

Activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR), triggers the dissociation of the Gαs subunit. This subunit then activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, ultimately resulting in a decrease in intracellular calcium levels and the relaxation of airway smooth muscle, leading to bronchodilation.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological data for PF-610355.

Table 1: In Vitro Potency and Duration of Action

| Parameter | Value | Reference |

| EC₅₀ | 0.26 nM | |

| Half-life (Human Liver Microsomes) | 17 minutes | |

| Conversion to Glucuronide (t₁/₂) | 28 minutes |

Table 2: Preclinical Pharmacokinetic Profile (Rat)

| Parameter | Value | Reference |

| Half-life (t₁/₂) | 3.5 hours | |

| Oral Bioavailability | < 5% |

Table 3: Clinical Efficacy and Safety Data

| Parameter | Finding | Reference |

| Bronchodilation (Humans) | A single 450 mcg inhaled dose provided 24-hour bronchodilation. | |

| Cardiovascular Effects (COPD Patients) | Doses up to 280 µg once daily are not expected to have relevant effects on heart rate. | |

| FEV₁ Dose-Response (COPD Patients) | Once-daily fine-particle doses of 28.1 µg and 50 µg showed a moderate to high probability of clinically significant improvement in trough FEV₁. |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for key experiments in the discovery and evaluation of novel sulfonamide β2-agonists.

General Synthesis of Novel Sulfonamide Compounds

While the specific, multi-step synthesis of PF-610355 is complex and proprietary, a general approach to synthesizing novel sulfonamide compounds often involves the following key steps, as illustrated in the synthesis of other sulfonamide derivatives.

Caption: General Synthetic Workflow.

In Vitro Assay: cAMP Accumulation Assay

This assay is fundamental for determining the agonist activity of a compound at Gs-coupled GPCRs like the β2-adrenergic receptor.

Objective: To measure the increase in intracellular cyclic AMP (cAMP) in response to stimulation by a test compound.

Materials:

-

HEK293 cells stably expressing the human β2-adrenergic receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (e.g., PF-610355) at various concentrations.

-

Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

384-well white opaque plates.

Protocol:

-

Cell Seeding: Seed the β2-adrenergic receptor-expressing HEK293 cells into 384-well plates at a predetermined density and incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the test compound and control compounds (e.g., isoproterenol as a full agonist) in assay buffer.

-

Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for a specified period (e.g., 30 minutes) at 37°C.

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve. Calculate the EC₅₀ value, which is the concentration of the agonist that produces 50% of the maximal response.

In Vitro Assay: Radioligand Binding Assay

This assay is used to determine the binding affinity of a test compound for the β2-adrenergic receptor.

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the β2-adrenergic receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the human β2-adrenergic receptor.

-

Radioligand (e.g., [³H]-CGP12177, a known β-adrenergic antagonist).

-

Test compound at various concentrations.

-

Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol).

-

Binding buffer.

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either the test compound, binding buffer (for total binding), or the non-specific binding control.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a set time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log of the test compound concentration to generate a competition binding curve. From this curve, the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined. The Ki (inhibition constant), which represents the affinity of the compound for the receptor, can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

The discovery of novel sulfonamide compounds like PF-610355 marks a significant advancement in the development of treatments for obstructive airway diseases. The "inhalation-by-design" concept, which focuses on creating compounds with optimal properties for inhaled delivery and sustained action, has proven to be a successful strategy. While the development of PF-610355 was discontinued for strategic reasons, the knowledge gained from its discovery and preclinical and clinical evaluation provides a valuable foundation for the future design of even more effective and safer once-daily respiratory therapies. Further research in this area will likely focus on refining the selectivity of these compounds to minimize off-target effects and exploring their potential in combination therapies.

References

Structural Elucidation of Sulfonterol and its Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of Sulfonterol, a representative analogue of the salbutamol class of β2-adrenergic receptor agonists. Due to the absence of a specific compound named "this compound" in publicly available literature, this guide will focus on a plausible analogue, N-(4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenyl)methanesulfonamide , which will be referred to as "this compound" for the purpose of this document. This guide details the synthetic pathways, spectroscopic characterization, and structure-activity relationships pertinent to this class of compounds. It is intended to serve as a detailed resource for researchers involved in the discovery and development of novel bronchodilators.

Introduction

β2-adrenergic receptor agonists are a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Salbutamol, the most well-known short-acting β2-agonist, has been the subject of extensive research to develop analogues with improved potency, selectivity, and duration of action. One avenue of this research involves the modification of the saligenin moiety of salbutamol, including the introduction of sulfonamide groups.[1] These modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the molecule.[1]

"this compound," as conceptualized in this guide, represents a class of salbutamol analogues wherein a sulfonamide group is incorporated into the phenyl ring. The structural elucidation of such compounds is critical for understanding their biological activity and for the development of new therapeutic agents. This guide will provide a detailed exposition of the synthetic methodologies and analytical techniques required for the unambiguous determination of the structure of "this compound" and its analogues.

Synthesis of "this compound"

The synthesis of "this compound" can be achieved through a multi-step process starting from a protected saligenin derivative. A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of N-(4-(2-(tert-butylamino)-1-hydroxyethyl)-2-(hydroxymethyl)phenyl)methanesulfonamide ("this compound")

This protocol is a representative example based on established methods for the synthesis of salbutamol analogues.[1]

-

Protection of the Phenolic Hydroxyl and Amino Groups: A suitable starting material, such as a protected saligenin oxazolidinone derivative, is used to prevent unwanted side reactions.

-

Introduction of the Sulfonamide Moiety: The protected intermediate is subjected to a reaction sequence to introduce the methanesulfonamide group. This can involve nitration, reduction to an amine, and subsequent reaction with methanesulfonyl chloride.

-

Deprotection: The protecting groups are removed under appropriate conditions to yield the final "this compound" compound.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final compound with high purity.

Structural Elucidation

The definitive structure of "this compound" is established through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

Table 1: Representative ¹H NMR Spectroscopic Data for "this compound"

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.35 | d | 1H | Ar-H |

| 7.28 | dd | 1H | Ar-H |

| 6.97 | d | 1H | Ar-H |

| 4.93 | dd | 1H | CH-OH |

| 4.68 | s | 2H | Ar-CH₂-OH |

| 3.25 | m | 2H | N-CH₂ |

| 3.01 | s | 3H | S-CH₃ |

| 1.39 | s | 9H | C(CH₃)₃ |

Note: This is a representative spectrum. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Table 2: Representative ¹³C NMR Spectroscopic Data for "this compound"

| Chemical Shift (δ, ppm) | Assignment |

| 155.8 | Ar-C-OH |

| 138.5 | Ar-C |

| 130.2 | Ar-C |

| 128.9 | Ar-CH |

| 127.5 | Ar-CH |

| 115.1 | Ar-CH |

| 70.3 | CH-OH |

| 64.2 | Ar-CH₂-OH |

| 55.9 | C(CH₃)₃ |

| 45.1 | N-CH₂ |

| 39.8 | S-CH₃ |

| 29.1 | C(CH₃)₃ |

Note: This is a representative spectrum. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For "this compound," electrospray ionization (ESI) is a suitable technique.

Table 3: Representative Mass Spectrometry Data for "this compound"

| m/z | Ion |

| 319.15 | [M+H]⁺ |

| 301.14 | [M+H - H₂O]⁺ |

| 245.12 | [M+H - C₄H₁₀N]⁺ |

Note: The fragmentation pattern is predicted based on the structure of salbutamol and related compounds.[2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Representative Infrared (IR) Spectroscopy Data for "this compound"

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3200 | O-H and N-H stretching |

| 3050-3000 | Aromatic C-H stretching |

| 2980-2850 | Aliphatic C-H stretching |

| 1320-1310 | SO₂ asymmetric stretching |

| 1155-1143 | SO₂ symmetric stretching |

| 1100-1000 | C-O stretching |

Note: These are typical ranges for the assigned functional groups.

Structure-Activity Relationship (SAR)

The structure-activity relationship for β2-agonists is well-established. For "this compound" and its analogues, the following structural features are critical for activity:

-

The Ethanolamine Side Chain: The (R)-configuration of the hydroxyl group is essential for high potency.

-

The N-tert-butyl Group: This group confers selectivity for the β2-receptor over the β1-receptor.

-

The Phenyl Ring Substituents: The nature and position of substituents on the phenyl ring modulate the potency, duration of action, and metabolic stability of the compound. The introduction of a sulfonamide group, as in "this compound," can influence these properties. For instance, primary sulfonamides have been shown to be more potent than secondary or tertiary analogues in some series.

Mechanism of Action and Signaling Pathway

"this compound" is presumed to act as a selective agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gs protein. This initiates a downstream signaling cascade that ultimately results in smooth muscle relaxation, the therapeutic effect in bronchoconstriction.

Caption: β2-Adrenergic Receptor Signaling Pathway.

Experimental Workflow

The overall workflow for the synthesis and structural elucidation of "this compound" and its analogues is a systematic process that ensures the identity and purity of the final compound.

Caption: General Experimental Workflow.

Conclusion

The structural elucidation of novel compounds like "this compound" is a multi-faceted process that relies on a combination of organic synthesis and advanced analytical techniques. This guide has provided a detailed overview of the key methodologies and data interpretation required for the unambiguous characterization of this class of salbutamol analogues. The information presented herein is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug development, aiding in the rational design and synthesis of next-generation respiratory therapeutics.

References

- 1. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating arylsulfonamide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural characterization of the decomposition products of salbutamol by liquid chromatography-ion-spray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

The Therapeutic Potential of Sulfonterol Derivatives: A Review of a Sparsely Explored Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfonterol is a compound identified as a bronchodilator, suggesting its potential therapeutic application in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). As a likely beta-adrenergic agonist, its mechanism of action would involve the stimulation of beta-adrenergic receptors in the smooth muscle of the airways, leading to muscle relaxation and bronchodilation. Despite this initial classification, a comprehensive review of publicly available scientific literature reveals a significant scarcity of in-depth research on this compound and its derivatives. This whitepaper aims to consolidate the limited available information and to outline the potential avenues for future research required to unlock the therapeutic promise of this class of compounds.

Due to the limited specific data on this compound and its derivatives, this guide will also draw upon the broader principles of beta-adrenergic agonist pharmacology and drug development to provide a conceptual framework for future investigation.

Core Concepts and Postulated Mechanisms

This compound's bronchodilatory effects are presumably mediated through its interaction with beta-2 adrenergic receptors (β2AR) on airway smooth muscle cells. The general signaling pathway for β2AR agonists is well-established and provides a likely model for this compound's mechanism of action.

Postulated Signaling Pathway of this compound

The binding of a β2AR agonist, such as this compound, to its receptor is expected to initiate a cascade of intracellular events. This begins with a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs protein, in turn, stimulates adenylyl cyclase to increase the production of cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle.

Data Presentation: A Call for Research

A critical gap in the current understanding of this compound derivatives is the absence of quantitative data. To facilitate meaningful comparison and guide drug development efforts, future research should focus on generating data that can be summarized in structured tables. Key parameters of interest would include:

Table 1: In Vitro Potency and Selectivity of this compound Derivatives

| Compound | EC50 (β2AR) (nM) | EC50 (β1AR) (nM) | Selectivity (β2/β1) | Intrinsic Activity |

| This compound | Data Needed | Data Needed | Data Needed | Data Needed |

| Derivative 1 | Data Needed | Data Needed | Data Needed | Data Needed |

| Derivative 2 | Data Needed | Data Needed | Data Needed | Data Needed |

Table 2: Pharmacokinetic Properties of Lead this compound Derivatives

| Compound | Bioavailability (%) | Half-life (t1/2) (h) | Cmax (ng/mL) | Tmax (h) |

| Lead Derivative 1 | Data Needed | Data Needed | Data Needed | Data Needed |

| Lead Derivative 2 | Data Needed | Data Needed | Data Needed | Data Needed |

Experimental Protocols: A Roadmap for Investigation

To generate the necessary data, a systematic experimental approach is required. The following outlines key experimental protocols that would be essential for characterizing this compound derivatives.

Synthesis of this compound Derivatives

The synthesis of phenylethanolamine derivatives, the structural class to which this compound likely belongs, often involves multi-step organic synthesis protocols. A generalized workflow for generating a library of derivatives would be a crucial first step.

Unveiling the Therapeutic Potential of Salmeterol: A Technical Guide to its Biological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological targets of Salmeterol, a long-acting beta-2 adrenergic agonist (LABA). Given the initial query for "Sulfonterol," which is likely a misspelling, this document focuses on the well-characterized compound Salmeterol. The primary biological target of Salmeterol is the beta-2 adrenergic receptor (β2AR), a G-protein coupled receptor (GPCR) predominantly expressed in the smooth muscle of the airways. Activation of β2AR by Salmeterol initiates a signaling cascade that results in bronchodilation, making it a cornerstone therapy for asthma and chronic obstructive pulmonary disease (COPD). This guide will detail the molecular interactions, signaling pathways, and experimental methodologies used to characterize the binding and functional activity of Salmetero at its primary target. Furthermore, potential off-target effects and alternative signaling pathways will be discussed, providing a comprehensive overview for researchers in drug discovery and development.

Primary Biological Target: The Beta-2 Adrenergic Receptor

The principal therapeutic effects of Salmeterol are mediated through its high-affinity binding to and activation of the beta-2 adrenergic receptor (β2AR).[1] The β2AR is a member of the GPCR superfamily, characterized by seven transmembrane domains.

Binding Affinity and Potency

Salmeterol exhibits high selectivity for the β2AR over the β1AR.[1] The binding affinity and functional potency of Salmeterol have been determined through various in vitro assays.

| Parameter | Value | Cell/Tissue Source | Reference |

| Ki | 1.5 nM | Wild-Type β2AR | [1] |

| pKA | 7.4 | Guinea-pig isolated trachea | [2] |

| EC50 (sLT generation) | < 0.1 nM | Human Lung Mast Cells | [3] |

| EC50 (Histamine release) | Not determinable (partial agonism) | Human Lung Mast Cells | |

| EC50 (Bronchodilation) | 8.6 nM | Human small airways |

Table 1: Quantitative binding and functional data for Salmeterol at the beta-2 adrenergic receptor.

Pharmacokinetics

The clinical efficacy of Salmeterol is also influenced by its pharmacokinetic properties. Following inhalation, plasma concentrations of Salmeterol are typically very low.

| Parameter | Value | Condition | Reference |

| Peak Plasma Concentration (Cmax) | 151 - 185 pg/mL | 50 mcg inhaled dose in healthy volunteers | |

| Time to Cmax (Tmax) | 3 - 4 min | 50 mcg inhaled dose in healthy volunteers | |

| Elimination Half-life | 12.9 - 15.4 h | 50 mcg inhaled dose in healthy volunteers | |

| Protein Binding | >99% | In plasma (xinafoate moiety) |

Table 2: Pharmacokinetic parameters of Salmeterol in humans.

Signaling Pathways

Canonical Gαs-cAMP Signaling Pathway

The primary mechanism of action of Salmeterol involves the activation of the Gαs-adenylyl cyclase-cAMP signaling pathway.

Caption: Canonical Gαs-cAMP signaling pathway activated by Salmeterol.

Potential for Biased Signaling and Off-Target Effects

While the Gαs pathway is the primary driver of Salmeterol's therapeutic effects, research suggests the potential for biased signaling, where a ligand preferentially activates one of several downstream pathways. For instance, some studies suggest that Salmeterol may have a lower efficacy for β-arrestin recruitment compared to other β2AR agonists, which could influence receptor desensitization and internalization.

Potential off-target effects of Salmeterol, although generally minimal at therapeutic doses, can include cardiovascular stimulation due to some activity at β1 adrenergic receptors in the heart, leading to increased heart rate and palpitations. Additionally, some studies have indicated that Salmeterol monotherapy might be associated with an increase in brain-derived neurotrophic factor (BDNF) concentrations, which has been correlated with airway hyper-responsiveness.

Experimental Protocols

The characterization of Salmeterol's interaction with the β2AR relies on a suite of in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of Salmeterol for the β2AR.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing the β2AR in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-CGP12177), and varying concentrations of unlabeled Salmeterol. Include control wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of a non-selective antagonist like propranolol).

-

Incubation: Incubate the plate at a specific temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the Salmeterol concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of Salmeterol to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2AR signaling pathway.

Caption: Workflow for a cAMP functional assay.

Detailed Protocol:

-

Cell Culture: Culture cells endogenously or recombinantly expressing the β2AR in a suitable multi-well plate format.

-

Pre-treatment: Prior to stimulation, incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Agonist Stimulation: Add varying concentrations of Salmeterol to the wells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the accumulated intracellular cAMP.

-

cAMP Detection: Quantify the cAMP levels using a commercially available detection kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: Plot the measured cAMP levels against the concentration of Salmeterol and fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Conclusion

Salmeterol's therapeutic efficacy is primarily attributed to its high-affinity and selective agonism at the beta-2 adrenergic receptor, leading to bronchodilation via the canonical Gαs-cAMP signaling pathway. A thorough understanding of its binding kinetics, functional potency, and pharmacokinetic profile is crucial for the development of novel respiratory therapeutics. The experimental protocols outlined in this guide provide a framework for the continued investigation of Salmeterol and other β2AR agonists. Further research into potential biased signaling and off-target effects will continue to refine our understanding of its complete pharmacological profile and may open new avenues for therapeutic intervention.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Estimation of the efficacy and affinity of the beta 2-adrenoceptor agonist salmeterol in guinea-pig trachea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salmeterol inhibition of mediator release from human lung mast cells by beta-adrenoceptor-dependent and independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Radiolabeled Sulfonterol for Tracer Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of proposed methodologies for the synthesis and evaluation of radiolabeled sulfonterol (also known as soterenol) for use in tracer studies. This compound is a β2-adrenergic receptor agonist, and its radiolabeled analogues are valuable tools for in vitro and in vivo studies, including receptor binding assays, autoradiography, and Positron Emission Tomography (PET) imaging. This document outlines potential synthetic routes for carbon-11, tritium, and iodine-125 labeled this compound, details hypothetical experimental protocols, and presents the expected quantitative data from such studies.

Overview of Radiolabeling Strategies for this compound

The choice of radionuclide for labeling this compound depends on the intended application. [⁶] Carbon-11 is a positron emitter suitable for PET imaging, allowing for non-invasive in vivo quantification of receptor density and occupancy. [⁴] Tritium is a beta emitter ideal for in vitro receptor binding assays and autoradiography due to its high specific activity. [⁹] Iodine-125, a gamma emitter, is also useful for in vitro assays and can be used for Single Photon Emission Computed Tomography (SPECT) imaging. [⁹]

The chemical structure of this compound, N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide, offers several sites for radiolabeling:

-

The methyl group of the methanesulfonamide: Suitable for labeling with Carbon-11.

-

The aromatic ring: Can be labeled with tritium via catalytic dehalogenation or with iodine-125 via electrophilic substitution.

-

The secondary alcohol: Can be targeted for tritiation via reduction of a ketone precursor.

Proposed Synthesis of Radiolabeled this compound

Synthesis of [¹¹C]this compound

The most direct approach for the synthesis of [¹¹C]this compound is via N-methylation of a suitable precursor with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). This would involve the synthesis of the des-methyl precursor, N-[2-hydroxy-5-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]sulfonamide.

Experimental Protocol: Proposed Synthesis of [¹¹C]this compound

-

Precursor Synthesis: Synthesize the des-methyl precursor of this compound. This can be achieved by reacting the parent amine with sulfuryl chloride followed by hydrolysis.

-

[¹¹C]CH₃I Production: Produce [¹¹C]CH₃I from cyclotron-produced [¹¹C]CO₂ via the "wet" method using lithium aluminum hydride and hydroiodic acid.

-

Radiolabeling Reaction: Dissolve the des-methyl precursor in a suitable solvent (e.g., DMF or DMSO) with a mild base (e.g., K₂CO₃ or Cs₂CO₃). Trap the gaseous [¹¹C]CH₃I in the reaction mixture and heat at an elevated temperature (e.g., 80-120 °C) for a short period (e.g., 5-10 minutes).

-

Purification: Purify the crude reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) to separate [¹¹C]this compound from the unreacted precursor and other impurities.

-

Formulation: Evaporate the HPLC solvent and formulate the purified [¹¹C]this compound in a physiologically compatible solution (e.g., saline with a small amount of ethanol) for in vivo studies.

Synthesis of [³H]this compound

A high specific activity tritiated version of this compound can be prepared by catalytic reduction of a halogenated precursor with tritium gas.

Experimental Protocol: Proposed Synthesis of [³H]this compound

-

Precursor Synthesis: Synthesize a di-bromo or di-iodo derivative of this compound. This can be achieved by electrophilic halogenation of a protected this compound derivative.

-

Catalytic Tritiation: Dissolve the halogenated precursor in a suitable solvent (e.g., methanol or ethanol) with a palladium catalyst (e.g., Pd/C). Introduce tritium gas (³H₂) and stir the reaction mixture under a positive pressure of tritium for several hours.

-

Deprotection and Purification: Remove the catalyst by filtration and, if necessary, remove any protecting groups. Purify the [³H]this compound using reverse-phase HPLC.

-

Specific Activity Determination: Determine the specific activity of the final product by measuring its radioactivity and mass concentration.

Synthesis of [¹²⁵I]this compound

Radioiodinated this compound can be prepared by direct electrophilic iodination of the aromatic ring using [¹²⁵I]NaI and an oxidizing agent.

Experimental Protocol: Proposed Synthesis of [¹²⁵I]this compound

-

Precursor: Use this compound as the starting material.

-

Radioiodination: In a reaction vial, combine an aqueous solution of [¹²⁵I]NaI with this compound dissolved in a suitable buffer (e.g., phosphate buffer, pH 7.4). Initiate the reaction by adding an oxidizing agent such as Chloramine-T or by using Iodogen-coated tubes.

-

Quenching: After a short reaction time (e.g., 1-5 minutes), quench the reaction by adding a reducing agent like sodium metabisulfite.

-

Purification: Purify the [¹²⁵I]this compound from unreacted iodide and other byproducts using reverse-phase HPLC.

-

Quality Control: Assess the radiochemical purity of the final product using radio-TLC or HPLC.

Data Presentation: Expected Quantitative Outcomes

The following tables summarize the typical quantitative data expected from the successful synthesis and characterization of radiolabeled this compound. The values presented are hypothetical but are within the expected range for such radiotracers based on literature for similar compounds.

Table 1: Radiosynthesis and Quality Control Data

| Parameter | [¹¹C]this compound | [³H]this compound | [¹²⁵I]this compound |

| Radiochemical Yield (RCY) | 15-30% (decay-corrected) | 10-25% | 60-80% |

| Specific Activity (SA) | > 37 GBq/µmol (> 1 Ci/µmol) | 1.85-3.70 TBq/mmol (50-100 Ci/mmol) | > 74 GBq/µmol (> 2000 Ci/mmol) |

| Radiochemical Purity | > 98% | > 99% | > 98% |

| Molar Activity (Am) | > 37 GBq/µmol | N/A | > 74 GBq/µmol |

| Synthesis Time | 30-45 minutes | 4-6 hours | 1-2 hours |

Table 2: In Vitro Binding Affinity Data

| Ligand | Receptor | Kᵢ (nM) | Bₘₐₓ (fmol/mg protein) |

| [³H]this compound | Human β2-adrenergic | 5-15 | 200-500 |

| This compound (unlabeled) | Human β2-adrenergic | 10-30 | N/A |

Visualization of Key Processes

Proposed Radiosynthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis, purification, and quality control of radiolabeled this compound.

Caption: Generalized workflow for the synthesis of radiolabeled this compound.

This compound-Mediated β2-Adrenergic Receptor Signaling Pathway

This compound, as a β2-adrenergic receptor agonist, activates a well-characterized signaling cascade. The binding of this compound to the β2-adrenergic receptor (β2-AR) initiates a conformational change in the receptor, leading to the activation of the stimulatory G protein (Gs). [⁸] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). [¹⁹] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and other physiological responses. [¹⁹] The signal is terminated through the action of phosphodiesterases (PDEs) and receptor desensitization mediated by G protein-coupled receptor kinases (GRKs) and β-arrestin. [⁸]

Introduction to Sulfonterol and its Presumed Mechanism of Action

An In-Depth Technical Guide to Initial Cell-Based Assays for Sulfonterol Efficacy

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential initial cell-based assays for determining the efficacy of this compound, a putative beta-2 adrenergic receptor agonist. The following sections detail the core signaling pathways, provide step-by-step experimental protocols, and present representative data to guide researchers in setting up robust and reliable screening workflows.

This compound is investigated as a selective beta-2 adrenergic receptor (β2-AR) agonist. The β2-AR is a G-protein coupled receptor (GPCR) primarily expressed in the smooth muscle of the airways, uterus, and vasculature. Upon agonist binding, the β2-AR undergoes a conformational change, activating the associated heterotrimeric Gs protein.[1] This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to catalyze the conversion of ATP to cyclic AMP (cAMP).[1] As a critical second messenger, cAMP activates Protein Kinase A (PKA), which phosphorylates downstream targets, leading to various cellular responses, including smooth muscle relaxation.[2][3] A key downstream event of PKA activation is the phosphorylation of the cAMP Response Element Binding Protein (CREB), which modulates gene transcription.[2] Additionally, β2-AR activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a member of the Mitogen-Activated Protein Kinase (MAPK) family, through G-protein dependent or β-arrestin mediated pathways.

Initial efficacy testing of this compound, therefore, focuses on quantifying the activation of these primary signaling pathways. The core assays detailed in this guide are cAMP accumulation assays, CREB-mediated reporter gene assays, and ERK1/2 phosphorylation assays.

This compound Signaling Pathway

The following diagram illustrates the presumed signaling cascade initiated by this compound binding to the β2-Adrenergic Receptor.

Core Cell-Based Efficacy Assays

The following assays are fundamental for the initial characterization of this compound's efficacy as a β2-AR agonist.

cAMP Accumulation Assay

This assay directly measures the production of the second messenger, cAMP, following receptor activation and is a primary indicator of Gs-coupled GPCR engagement. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method for this purpose.

1. Cell Culture and Seeding:

-

Culture HEK293 cells stably expressing the human β2-adrenergic receptor in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.

-

Harvest cells and resuspend in stimulation buffer.

-

Dispense 5 µL of the cell suspension into a 384-well low-volume plate. The optimal cell density should be determined empirically but is typically in the range of 1,000-10,000 cells per well.

2. Compound Stimulation:

-

Prepare serial dilutions of this compound and control agonists (e.g., Isoproterenol) in stimulation buffer.

-

Add 5 µL of the compound dilutions to the wells containing the cells.

-

Include a vehicle control (e.g., DMSO) and a positive control for maximal stimulation (e.g., Forskolin).

-

Seal the plate and incubate for 30 minutes at room temperature.

3. cAMP Detection:

-

Following stimulation, add 5 µL of HTRF cAMP-d2 reagent to each well.

-

Add 5 µL of HTRF anti-cAMP Cryptate reagent to each well.

-

Seal the plate and incubate for 60 minutes at room temperature, protected from light.

4. Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

-

Calculate the 665/620 ratio and the Delta F% as per the assay kit instructions.

-

Plot the Delta F% against the log of the agonist concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

| Compound | Cell Type | EC50 (M) | Reference |

| Isoproterenol | HASM | 8.0 x 10-8 | |

| Salbutamol | HASM | 6.0 x 10-7 | |

| Terbutaline | HASM | 2.3 x 10-6 | |

| Salmeterol | HASM | 1.2 x 10-9 | |

| Formoterol | HASM | - |

HASM: Human Airway Smooth Muscle cells. Data for Formoterol was qualitative in the cited sources.

CREB Reporter Gene Assay